

exploring the targets of LHVS compound

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LHVS	
Cat. No.:	B8093374	Get Quote

An In-depth Technical Guide to the Targets of LHVS

This guide provides a comprehensive overview of the protein targets of L-homo-leucine-vinyl sulfone (**LHVS**), a potent, irreversible, covalent inhibitor. It is intended for researchers, scientists, and drug development professionals interested in utilizing **LHVS** as a chemical probe to study enzyme function and identify therapeutic targets.

Introduction to LHVS

L-homo-leucine-vinyl sulfone (**LHVS**) is a widely utilized compound in chemical biology and drug discovery. It belongs to the class of vinyl sulfone inhibitors, which are known to act as mechanism-based irreversible inhibitors. **LHVS** functions as an activity-based probe (ABP), a class of reagents designed to covalently modify the active sites of specific enzymes. Its primary utility lies in its high specificity for certain cysteine proteases, making it an invaluable tool for activity-based protein profiling (ABPP), target identification, and validation.

Mechanism of Action: The inhibitory activity of **LHVS** is centered on its vinyl sulfone warhead. This electrophilic group acts as a Michael acceptor for a nucleophilic residue within the enzyme's active site. In the case of cysteine proteases, the catalytic cysteine residue initiates a nucleophilic attack on the vinyl group of **LHVS**. This results in the formation of a stable, irreversible covalent thioether bond between the enzyme and the inhibitor, thereby permanently inactivating the enzyme.

Known Protein Targets of LHVS



The primary and most well-characterized target of **LHVS** is Legumain, also known as Asparaginyl Endopeptidase (AEP). Legumain is a cysteine protease belonging to the C13 family. **LHVS** exhibits high potency and selectivity for legumain over many other classes of proteases.

While legumain is the principal target, **LHVS** has been shown to interact with other cysteine proteases, particularly certain members of the cathepsin family. However, its affinity for these off-targets is significantly lower than for legumain.

Key Targets Include:

- Legumain (AEP): The primary target, inhibited with high efficiency.
- Cathepsin B & Cathepsin L: Known off-targets, but inhibited with much lower potency compared to legumain.
- Other Cysteine Proteases: While less characterized, potential for interaction with other cysteine proteases exists and should be considered during experimental design.

Quantitative Inhibition Data

The potency of **LHVS** against its targets is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for **LHVS** against its primary target and key off-targets.

Target Enzyme	Organism	IC50 Value	Notes
Legumain (AEP)	Human	~50 nM	High potency indicates a primary target.
Cathepsin B	Human	> 100 μM	Significantly lower potency than for Legumain.
Cathepsin L	Human	> 100 μM	Significantly lower potency than for Legumain.



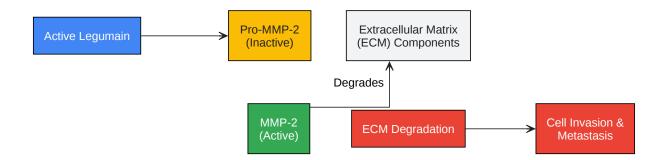
Note: IC50 values can vary based on experimental conditions, such as substrate concentration, pH, and incubation time.

Signaling Pathways Involving LHVS Targets

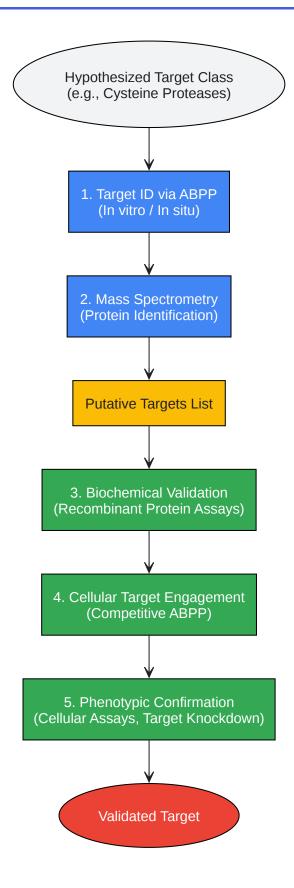
The primary target of **LHVS**, legumain, is a critical enzyme in the endo-lysosomal system. It plays a significant role in various physiological and pathological processes, including antigen presentation via the MHC class II pathway and the activation of other proteins like pro-MMP-2, which is involved in cancer progression and metastasis.

Below is a diagram illustrating the role of Legumain in the activation of Matrix Metalloproteinase-2 (MMP-2).













Click to download full resolution via product page

To cite this document: BenchChem. [exploring the targets of LHVS compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8093374#exploring-the-targets-of-lhvs-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com